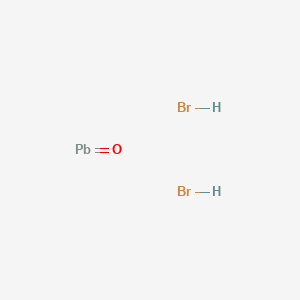
Plumbanone--hydrogen bromide (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbanone–hydrogen bromide (1/2) is a chemical compound that consists of plumbanone and hydrogen bromide in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of plumbanone–hydrogen bromide (1/2) typically involves the reaction of plumbanone with hydrogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reactants: Plumbanone and hydrogen bromide.
Reaction Conditions: The reaction is conducted at low temperatures to ensure the stability of the intermediate products.
Procedure: Plumbanone is dissolved in an appropriate solvent, and hydrogen bromide gas is bubbled through the solution. The reaction mixture is then stirred for a specific period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of plumbanone–hydrogen bromide (1/2) involves large-scale reactors and precise control of reaction parameters. The process includes:
Reactant Handling: Safe handling and storage of plumbanone and hydrogen bromide.
Reaction Control: Automated systems to control temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as distillation or crystallization to obtain high-purity plumbanone–hydrogen bromide (1/2).
Chemical Reactions Analysis
Types of Reactions
Plumbanone–hydrogen bromide (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The hydrogen bromide component can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield plumbanone oxides, while reduction may produce plumbanone hydrides.
Scientific Research Applications
Plumbanone–hydrogen bromide (1/2) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of plumbanone–hydrogen bromide (1/2) involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. The hydrogen bromide component can facilitate the formation of bromonium ions, which are key intermediates in many reactions.
Comparison with Similar Compounds
Similar Compounds
Hydrogen chloride: Similar in its ability to form halonium ions.
Hydrogen iodide: Shares similar reactivity but differs in its physical properties.
Hydrogen fluoride: Less reactive but similar in forming halonium ions.
Uniqueness
Plumbanone–hydrogen bromide (1/2) is unique due to its specific combination of plumbanone and hydrogen bromide, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in various applications.
Properties
CAS No. |
62185-82-4 |
|---|---|
Molecular Formula |
Br2H2OPb |
Molecular Weight |
385 g/mol |
IUPAC Name |
oxolead;dihydrobromide |
InChI |
InChI=1S/2BrH.O.Pb/h2*1H;; |
InChI Key |
AKCHHHGHSQUJKR-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















